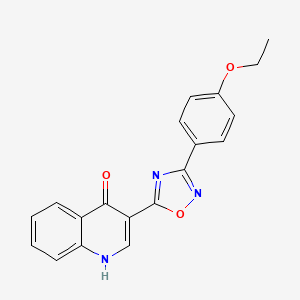

![molecular formula C20H19NO5S2 B2701655 Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899724-96-0](/img/structure/B2701655.png)

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate” is a complex organic compound. It contains several functional groups including a methoxy group, a sulfamoyl group, a phenyl group, and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy and methyl groups could be introduced through methylation reactions . The sulfamoyl group could be introduced through a sulfonation reaction . The carboxylate ester group could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The methoxy and methyl groups are electron-donating, which could influence the reactivity of the compound . The sulfamoyl group is a good leaving group, which could make the compound susceptible to nucleophilic attack . The phenyl group could contribute to the compound’s stability through resonance .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to its functional groups. For example, the methoxy group could undergo demethylation . The sulfamoyl group could undergo substitution reactions . The carboxylate ester group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and carboxylate ester groups could make the compound polar and potentially soluble in polar solvents . The phenyl group could contribute to the compound’s stability and rigidity .Scientific Research Applications

Chemical and Spectroscopic Properties

The study of chemical and spectroscopic properties of thiophene derivatives, like 3-hydroxythiophenes, provides insights into their reactivity and interaction with electrophiles. These compounds, including derivatives with methylsulfanyl substituents, show potential for selective chemical modifications, indicating their versatility in synthesis and potential applications in material science and pharmaceuticals (Hunter & Mcnab, 2010).

Organophosphorus Compound Synthesis

Research into organophosphorus compounds, such as the reaction of Lawesson's Reagent with aromatic dihydroxy compounds, highlights the capacity for generating diverse organophosphorus derivatives. These reactions facilitate the creation of compounds with potential applications in various domains, including agriculture, medicine, and catalysis (Shabana, Osman, & Atrees, 1994).

Crown and Linear O-Containing Molecules

The study of interactions between triphenylmethane derivatives and crown ethers underscores the potential for selective molecular recognition and complexation. Such interactions are fundamental in the development of new materials for sensing, separation, and catalytic applications (Fonari et al., 2009).

Antibody Production for Organophosphate Pesticides

The synthesis of haptens containing dioxaphosphorinan methoxyacetic acid linker arms for antibody production showcases the integration of organic synthesis and immunology to address environmental and health issues related to pesticide exposure. This work lays the foundation for developing sensitive detection methods for organophosphate pesticides, crucial for environmental monitoring and food safety (ten Hoeve et al., 1997).

Environmental Pollution Reduction

The deep-desulfurization of thiophenic compounds in fossil fuels by newly isolated bacterial strains demonstrates an innovative approach to reducing air pollution from fossil fuel combustion. This biotechnological solution offers a promising strategy for cleaner energy production, highlighting the intersection of microbiology and environmental engineering (Bordoloi et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S2/c1-13-9-10-17(25-2)16(11-13)21-28(23,24)19-15(14-7-5-4-6-8-14)12-27-18(19)20(22)26-3/h4-12,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHGMNXDHQHNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)

![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)

![3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2701588.png)

![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)

![N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2701592.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2701595.png)